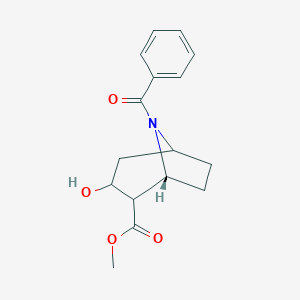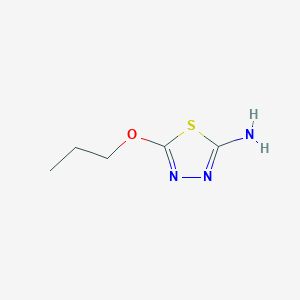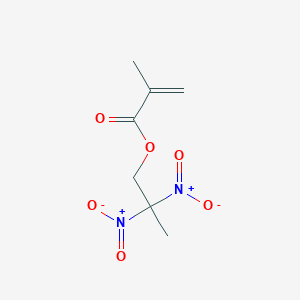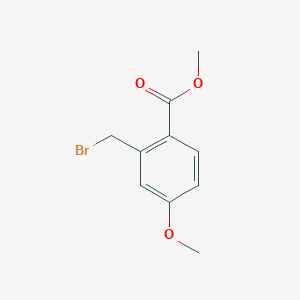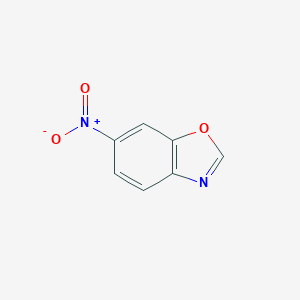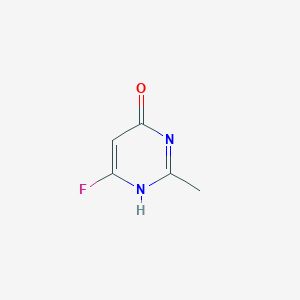
6-fluoro-2-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-1H-pyrimidin-4-one, also known as FMPO, is a pyrimidine derivative that has been widely used in scientific research due to its unique properties.
Mechanism Of Action
6-fluoro-2-methyl-1H-pyrimidin-4-one works by reacting with ROS to form a fluorescent adduct, which can then be detected using fluorescence microscopy or spectroscopy. The reaction between 6-fluoro-2-methyl-1H-pyrimidin-4-one and ROS is highly specific, and the resulting adduct has a unique fluorescence spectrum that can be used to distinguish it from other fluorescent molecules in the cell.
Biochemical And Physiological Effects
6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to have minimal toxicity and does not affect the viability of cells at concentrations used for ROS detection. It also does not interfere with other cellular processes, making it an ideal tool for studying ROS in living cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and does not require specialized equipment. However, one limitation of 6-fluoro-2-methyl-1H-pyrimidin-4-one is its short half-life in cells, which can make it difficult to detect ROS over longer periods of time. It is also important to note that 6-fluoro-2-methyl-1H-pyrimidin-4-one is not suitable for detecting all types of ROS, and other probes may be needed for specific applications.
Future Directions
There are several future directions for the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in scientific research. One area of interest is the development of new 6-fluoro-2-methyl-1H-pyrimidin-4-one derivatives with improved properties, such as longer half-life or increased sensitivity. Another area of interest is the use of 6-fluoro-2-methyl-1H-pyrimidin-4-one in studying the role of ROS in various diseases, such as cancer or neurodegenerative disorders. Finally, 6-fluoro-2-methyl-1H-pyrimidin-4-one could be used in combination with other probes or imaging techniques to gain a more comprehensive understanding of cellular processes involving ROS.
Conclusion
In conclusion, 6-fluoro-2-methyl-1H-pyrimidin-4-one is a valuable tool for studying ROS in living cells. Its high sensitivity and specificity make it an ideal probe for detecting oxidative stress, and its minimal toxicity and ease of use make it a popular choice in scientific research. While there are limitations to its use, the future directions for 6-fluoro-2-methyl-1H-pyrimidin-4-one research are promising and could lead to new insights into the role of ROS in health and disease.
Synthesis Methods
6-fluoro-2-methyl-1H-pyrimidin-4-one can be synthesized through several methods, including the reaction between 5-chloro-2-methylpyrimidin-4-one and potassium fluoride, or the reaction between 6-chloro-2-methylpyrimidin-4-one and potassium fluoride. Both of these methods involve the substitution of a chlorine atom with a fluorine atom in the pyrimidine ring.
Scientific Research Applications
6-fluoro-2-methyl-1H-pyrimidin-4-one has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various diseases such as cancer, Alzheimer's, and Parkinson's. 6-fluoro-2-methyl-1H-pyrimidin-4-one has been shown to be highly sensitive and specific for detecting ROS, making it an important tool in the study of oxidative stress and related diseases.
properties
CAS RN |
18260-82-7 |
|---|---|
Product Name |
6-fluoro-2-methyl-1H-pyrimidin-4-one |
Molecular Formula |
C5H5FN2O |
Molecular Weight |
128.1 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |
InChI Key |
JVPCOZPIUCVMES-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)F |
SMILES |
CC1=NC(=CC(=O)N1)F |
Canonical SMILES |
CC1=NC(=O)C=C(N1)F |
synonyms |
4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







